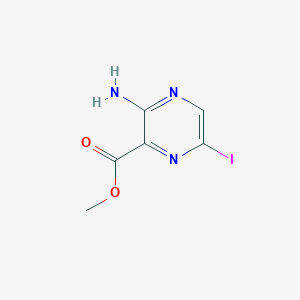

Methyl 3-amino-6-iodopyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-6-iodopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLARAKNPMCCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454772 | |

| Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-16-8 | |

| Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-6-iodopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis pathway for Methyl 3-amino-6-iodopyrazine-2-carboxylate, a key intermediate in the development of novel therapeutic agents. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid researchers in its practical application.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the esterification of 3-aminopyrazine-2-carboxylic acid to yield the intermediate, Methyl 3-aminopyrazine-2-carboxylate. The subsequent step is the regioselective iodination of this intermediate at the 6-position of the pyrazine ring to afford the final product.

Experimental Protocols

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

This procedure outlines the Fischer esterification of 3-aminopyrazine-2-carboxylic acid.

Materials:

-

3-aminopyrazine-2-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 3-aminopyrazine-2-carboxylic acid (1.0 eq).

-

Add methanol to the flask (approximately 10 mL per gram of carboxylic acid).

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid (0.5 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and attach a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath.

-

Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water.

-

Dry the product under vacuum to obtain Methyl 3-aminopyrazine-2-carboxylate as a yellow to brown solid.

Step 2: Synthesis of this compound

This procedure describes the iodination of Methyl 3-aminopyrazine-2-carboxylate using N-iodosuccinimide (NIS).

Materials:

-

Methyl 3-aminopyrazine-2-carboxylate

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to reduce any unreacted iodine.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Quantitative Data

| Step | Reactant | Product | Reagents | Solvent | Yield | Melting Point (°C) |

| 1 | 3-Aminopyrazine-2-carboxylic Acid | Methyl 3-aminopyrazine-2-carboxylate | H₂SO₄ | Methanol | ~85% | 169-172 |

| 2 | Methyl 3-aminopyrazine-2-carboxylate | This compound | NIS, TFA | DCM or MeCN | Not specified | Not specified |

Note: The yield for Step 2 is dependent on the specific reaction conditions and purification method and may require optimization.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures.

This comprehensive guide provides the necessary information for the successful synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures and to perform reactions in a well-ventilated fume hood.

Physical properties of "Methyl 3-amino-6-iodopyrazine-2-carboxylate"

An In-depth Technical Guide to the Physical Properties of Methyl 3-amino-6-iodopyrazine-2-carboxylate

This technical guide provides a comprehensive overview of the known physical properties of this compound, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document collates available data from various sources and presents it in a structured format, supplemented with generalized experimental protocols for the determination of these properties.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 1458-16-8[1]

-

Molecular Formula: C₆H₆IN₃O₂[2]

-

Synonyms: 3-Amino-6-iodopyrazine-2-carboxylic acid methyl ester, Methyl 3-amino-6-iodo-pyrazine-2-carboxylate

Physical Properties

The physical characteristics of a compound are crucial for its handling, formulation, and development as a potential therapeutic agent. The table below summarizes the key physical properties of this compound.

| Property | Value | Source |

| Appearance | Solid (predicted) | - |

| Melting Point | 200-202 °C | [1] |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble (23 g/L at 25 °C) | [1] |

| Density | 2.020 ± 0.06 g/cm³ (at 20 °C) | [1] |

Note: The reported solubility and density are calculated values and may not represent experimentally determined results.

Experimental Protocols

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, whereas a broad range can indicate the presence of impurities.

Principle: A small, finely powdered sample of the solid is heated slowly, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (200 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Solubility Determination (Qualitative)

Understanding a compound's solubility in various solvents is essential for purification, reaction chemistry, and formulation.

Principle: A small, known amount of the solute is added to a known volume of a solvent, and its dissolution is observed at a specific temperature.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

A known volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) is added to each test tube.

-

The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The samples are allowed to stand, and the dissolution is visually observed.

-

Solubility is typically categorized as:

-

Soluble: The entire solid dissolves.

-

Sparingly soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Logical Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a newly synthesized compound like this compound.

Caption: General workflow for compound characterization.

References

Technical Guide: Physicochemical Properties of Methyl 3-amino-6-iodopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of Methyl 3-amino-6-iodopyrazine-2-carboxylate, a compound of interest in chemical and pharmaceutical research. This document outlines its melting point and solubility, provides standardized experimental protocols for determining these properties, and includes a workflow for the general physicochemical characterization of a chemical compound.

Core Physicochemical Data

The quantitative data for this compound (CAS No: 1458-16-8) are summarized below. These values are crucial for handling, formulation, and quality control.

| Property | Value | Conditions | Source |

| Melting Point | 200-202 °C | Not Specified | [1] |

| Solubility | 23 g/L (Sparingly soluble) | In water at 25 °C (Calculated) | [1] |

Detailed Experimental Protocols

The following sections describe standardized methodologies for the experimental determination of melting point and solubility, based on established pharmacopeial and international guidelines.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in the U.S. Pharmacopeia (USP) <741> and general organic chemistry practices.[1][2][3][4]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.

Apparatus:

-

Melting point apparatus with a heating block or oil bath.

-

Calibrated thermometer or digital temperature probe.

-

Glass capillary tubes (typically 0.8-1.2 mm internal diameter).[1]

-

Mortar and pestle.

-

Sample packing wire or rod.

Procedure:

-

Sample Preparation: The sample must be completely dry and in the form of a fine powder to ensure uniform heat transfer.[5] If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, sealed end of the tube. A packed column height of 2.5-3.5 mm is recommended.[1]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to be rapid to approach the expected melting point quickly.

-

When the temperature is approximately 5-10 °C below the anticipated melting point, reduce the heating rate to about 1-2 °C per minute.[1] A slower ramp rate is critical for accurate determination.

-

-

Data Recording:

-

Onset of Melting (T1): Record the temperature at which the first drop of liquid is observed.

-

Completion of Melting (T2): Record the temperature at which the last solid particle melts, resulting in a clear liquid.

-

The melting range is reported as T1 - T2. For pure substances, this range is typically narrow.

-

Aqueous Solubility Determination (Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105, suitable for substances with solubility above 10⁻² g/L.[6][7][8][9][10]

Objective: To determine the saturation concentration of a substance in water at a specific temperature.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane).

-

A suitable analytical method for concentration measurement (e.g., HPLC, UV-Vis Spectroscopy).

Procedure:

-

Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility and the time required to reach equilibrium.[7][8]

-

Equilibration:

-

Add an excess amount of the solid substance to a flask containing a known volume of distilled or deionized water.

-

Place the flask in a constant temperature bath (e.g., 25 °C) and agitate (stir or shake) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand at the same constant temperature to let undissolved solids settle.

-

Separate the saturated aqueous solution from the excess solid. This is typically achieved by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated solution.

-

Determine the concentration of the solute in the solution using a pre-validated analytical method (e.g., HPLC).

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity, such as this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. thinksrs.com [thinksrs.com]

- 2. scribd.com [scribd.com]

- 3. thinksrs.com [thinksrs.com]

- 4. uspbpep.com [uspbpep.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. filab.fr [filab.fr]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

Spectroscopic and Synthetic Profile of Methyl 3-amino-6-iodopyrazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic context of Methyl 3-amino-6-iodopyrazine-2-carboxylate, a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource, offering predicted spectroscopic data, standardized experimental protocols for its characterization, and a visualization of its role in synthetic pathways.

Spectroscopic Data Summary

The following tables summarize the predicted and reported spectroscopic data for this compound. These values are derived from established principles of spectroscopic interpretation and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| 8.50 | Singlet | 1H | Pyrazine C5-H | Reported value in DMSO-d6.[1][2] |

| ~7.0-7.5 | Broad Singlet | 2H | -NH₂ | Chemical shift can vary with solvent and concentration. |

| 3.89 | Singlet | 3H | -OCH₃ | Typical range for a methyl ester. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~165 | C=O (ester) | Expected range for a carbonyl carbon in an ester. |

| ~150 | C3-NH₂ | Aromatic carbon attached to the amino group. |

| ~145 | C5-H | Aromatic carbon bearing a proton. |

| ~140 | C2-C=O | Aromatic carbon attached to the carboxylate group. |

| ~118 | C6-I | Aromatic carbon attached to iodine; significant upfield shift due to the heavy atom effect. |

| ~52 | -OCH₃ | Methyl carbon of the ester. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450 - 3300 | Medium, Doublet | N-H stretch | Primary Amine |

| ~3100 | Weak | Aromatic C-H stretch | Pyrazine Ring |

| ~2950 | Weak | Aliphatic C-H stretch | Methyl Ester |

| 1730 - 1710 | Strong | C=O stretch | Ester Carbonyl |

| 1620 - 1580 | Medium | C=C stretch | Pyrazine Ring |

| 1250 - 1200 | Strong | C-O stretch | Ester |

| ~1100 | Medium | C-N stretch | Amino Group |

| Below 800 | Medium | C-I stretch | Iodo Substituent |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation | Notes |

| 279 | [M]⁺ | Molecular ion peak. |

| 248 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 220 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate group. |

| 152 | [M - I]⁺ | Loss of the iodine atom. |

UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima

| λmax (nm) | Solvent | Electronic Transition | Notes |

| ~260-280 | Ethanol/Methanol | π → π | Typical for substituted pyrazine systems.[3] |

| ~320-350 | Ethanol/Methanol | n → π | Lower intensity absorption at longer wavelength.[3] |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of -2 to 12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of 0 to 200 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

-

EI: Introduce the sample via a direct insertion probe or a gas chromatograph inlet.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200 to 600 nm.

-

-

Data Processing: The instrument software will automatically subtract the baseline to provide the absorbance spectrum of the compound. Identify the wavelength(s) of maximum absorbance (λmax).

Synthetic Pathway and Logical Relationships

This compound is a valuable synthetic intermediate. Its synthesis typically involves the iodination of Methyl 3-aminopyrazine-2-carboxylate. It can then be used in a variety of cross-coupling reactions to introduce further molecular diversity.[4][5][6] The following diagram illustrates a key synthetic transformation where it serves as a precursor.

Caption: Synthetic utility of this compound.

References

- 1. 3-AMINO-6-IODOPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER | 1458-16-8 [chemicalbook.com]

- 2. 3-AMINO-6-IODOPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 1458-16-8 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR of Methyl 3-amino-6-iodopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of Methyl 3-amino-6-iodopyrazine-2-carboxylate. Due to the absence of publicly available experimental NMR data for this compound, this guide presents predicted ¹H and ¹³C NMR data obtained from computational models. It also includes a generalized experimental protocol for the acquisition of NMR spectra and a workflow diagram for NMR data analysis, intended to serve as a practical reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Overview

This compound is a halogenated pyrazine derivative with potential applications as a building block in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The presence of an amino group, an ester, and an iodine atom on the pyrazine ring suggests a unique electronic environment, which is reflected in its NMR spectra.

Chemical Structure:

Molecular Formula: C₆H₆IN₃O₂ CAS Number: 1458-16-8

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were computationally generated and should be considered as estimates. Experimental verification is highly recommended.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |

| Pyrazine-H | 8.0 - 8.2 | Singlet | 1H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -OCH₃ | 52 - 55 |

| C-I | 90 - 100 |

| C-NH₂ | 150 - 155 |

| C-COOCH₃ | 140 - 145 |

| C=O | 165 - 170 |

| Pyrazine-C | 130 - 135 |

Experimental Protocols

While specific experimental data for the title compound is unavailable, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule is provided below.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.

-

Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field and optimal line shape.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds allows for good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for the full relaxation of protons between scans.

-

Number of Scans: The number of scans can range from 8 to 128, depending on the concentration of the sample and the desired signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: A spectral width of 200-240 ppm is typically required to cover the entire range of ¹³C chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for quantitative analysis.

-

Number of Scans: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

5. Data Processing:

-

The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform.

-

Phase correction, baseline correction, and referencing to the internal standard are performed to obtain the final spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a novel compound.

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical framework for its experimental analysis. Researchers are encouraged to use this information as a starting point for their own investigations and to contribute experimental data to the scientific community upon successful synthesis and characterization of this compound.

In-Depth Technical Guide on the Crystal Structure Analysis of Pyrazine Carboxylates

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical document provides a comprehensive overview of the methodologies and data associated with the single-crystal X-ray diffraction analysis of pyrazine carboxylate derivatives. While a specific crystal structure for Methyl 3-amino-6-iodopyrazine-2-carboxylate is not publicly available in crystallographic databases as of the date of this publication, this guide presents a detailed analysis of the closely related parent compound, 3-Aminopyrazine-2-carboxylic acid . The experimental protocols and structural insights derived from this analogue serve as a robust framework and valuable proxy for understanding the solid-state properties of its iodo- and methyl ester derivative.

Introduction

Pyrazine-based heterocycles are significant scaffolds in medicinal chemistry and materials science, often imparting desirable pharmacokinetic properties or serving as versatile ligands in coordination chemistry. The title compound, this compound, and its analogues are of interest for their potential as intermediates in the synthesis of bioactive molecules. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design, polymorphism screening, and predicting material properties. This guide outlines the typical experimental workflow for such an analysis and presents the detailed crystal structure of a foundational analogue.

Experimental Protocols

The determination of a small molecule crystal structure, such as that of a pyrazine derivative, follows a well-established experimental pipeline. The following protocols are generalized from standard laboratory practices and literature precedents for similar compounds.

Synthesis and Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

-

Synthesis: The synthesis of halo-substituted aminopyrazine esters typically involves a multi-step process. For the target molecule, a plausible route begins with the commercially available 3-aminopyrazine-2-carboxylic acid. This precursor would first be esterified, commonly using methanol under acidic conditions, to yield Methyl 3-aminopyrazine-2-carboxylate. Subsequent halogenation at the 6-position can be achieved using an appropriate iodinating agent, such as N-iodosuccinimide (NIS), in a suitable organic solvent.

-

Crystallization: Growing diffraction-quality crystals is often a process of empirical screening of various conditions. For a compound like this compound, the following techniques are commonly employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared and allowed to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting gradual crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, allowing crystals to form as the solubility decreases.

-

The crystal used for the analysis of the analogue 3-Aminopyrazine-2-carboxylic acid was grown by slow evaporation from an absolute ethanol solution.[1]

X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

-

Data Collection: The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors like the Lorentz factor and polarization.

-

Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. This map allows for the initial placement of atoms. The structural model is then refined against the experimental data using least-squares methods, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure Analysis of 3-Aminopyrazine-2-carboxylic Acid

The following data is derived from the single-crystal X-ray diffraction study of 3-Aminopyrazine-2-carboxylic acid, a foundational analogue to the target compound.[1][2]

Crystal Data and Structure Refinement

The compound crystallizes in the monoclinic space group P2₁/n. Key details of the data collection and refinement are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₅H₅N₃O₂ |

| Formula Weight | 139.11 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.152 (2) Å |

| b | 6.702 (1) Å |

| c | 12.385 (2) Å |

| β | 97.23 (2)° |

| Volume | 588.4 (2) ų |

| Z | 4 |

| Density (calculated) | 1.570 Mg/m³ |

| Absorption Coefficient | 0.125 mm⁻¹ |

| F(000) | 288 |

| Refinement Details | |

| Final R indices [I>2σ(I)] | R1 = 0.0381, wR2 = 0.0988 |

| R indices (all data) | R1 = 0.0526, wR2 = 0.1066 |

| Goodness-of-fit on F² | 1.053 |

Molecular Geometry

The analysis reveals a virtually planar molecule.[2] The solid-state structure is heavily influenced by an extensive network of both intra- and intermolecular hydrogen bonds.[2] This hydrogen bonding network is a key feature responsible for the packing of the molecules in the crystal lattice.

The molecules form stacks along the a-axis with a separation of 3.324 (2) Å, which is indicative of π-π stacking interactions between the pyrazine rings.[1][2]

Selected Bond Lengths and Angles

The tables below provide a summary of key geometric parameters for the 3-Aminopyrazine-2-carboxylic acid molecule.

| Bond | Length (Å) |

| N(1)-C(2) | 1.339(2) |

| C(2)-C(3) | 1.423(2) |

| C(3)-N(4) | 1.332(2) |

| N(4)-C(5) | 1.325(2) |

| C(5)-C(6) | 1.381(2) |

| C(6)-N(1) | 1.328(2) |

| C(2)-C(7) | 1.498(2) |

| C(3)-N(8) | 1.341(2) |

| C(7)-O(9) | 1.206(2) |

| C(7)-O(10) | 1.328(2) |

| Angle | Degrees (°) |

| C(6)-N(1)-C(2) | 117.2(1) |

| N(1)-C(2)-C(3) | 120.7(1) |

| N(4)-C(3)-C(2) | 120.8(1) |

| C(5)-N(4)-C(3) | 117.8(1) |

| N(4)-C(5)-C(6) | 122.9(2) |

| N(1)-C(6)-C(5) | 120.6(2) |

| O(9)-C(7)-O(10) | 123.4(1) |

| O(9)-C(7)-C(2) | 121.8(1) |

| O(10)-C(7)-C(2) | 114.8(1) |

| N(8)-C(3)-C(2) | 120.4(1) |

Logical Relationships in Structural Analysis

The process of determining and interpreting a crystal structure involves a series of logical steps, from initial observation to final structural validation.

Signaling Pathways

A review of current literature did not identify specific, well-characterized signaling pathways directly modulated by this compound. Compounds of this class are typically viewed as synthetic intermediates, and their biological activities, if any, are not yet extensively documented in public databases. Further screening and biological evaluation would be required to elucidate any potential interactions with cellular signaling cascades.

Conclusion

This technical guide provides a detailed framework for the crystal structure analysis of this compound by leveraging data from its parent compound, 3-Aminopyrazine-2-carboxylic acid. The provided experimental protocols are robust and widely applicable to small organic molecules. The structural analysis highlights the importance of hydrogen bonding and π-π stacking in the solid-state arrangement of this class of compounds. This information is critical for professionals in drug development and materials science, offering foundational knowledge for future research, including computational modeling, polymorph screening, and the rational design of new chemical entities.

References

The Iodopyrazine Core: A Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone in the design of a wide array of biologically active compounds. The introduction of an iodine atom onto this core transforms it into a highly versatile synthetic intermediate. The carbon-iodine bond serves as a reactive handle for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth overview of the fundamental reactivity of the iodopyrazine core, focusing on key reactions, quantitative data, and detailed experimental protocols relevant to drug discovery and development.

Synthesis of Iodopyrazines

A common precursor for many pyrazine-based syntheses is 2-aminopyrazine. While direct iodination of the pyrazine ring can be challenging, specific methodologies have been developed. One effective method involves deproto-metalation followed by quenching with an iodine source.

Experimental Protocol: Synthesis of 2,5-Diiodopyrazine[1]

This protocol describes the gram-scale synthesis of 2,5-diiodopyrazine via a deproto-metalation strategy.

Materials:

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

-

Cadmium chloride-TMEDA complex (CdCl₂·TMEDA)

-

Pyrazine

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of 2,2,6,6-tetramethylpiperidine (11.6 g, 82.5 mmol) in anhydrous THF (150 mL) at 0 °C under an inert atmosphere (Argon or Nitrogen), slowly add n-butyllithium (1.6 M in hexanes, 75 mmol).

-

After stirring for 15 minutes, add the CdCl₂·TMEDA complex (7.5 g, 25 mmol) to the freshly prepared lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solution.

-

Stir the resulting mixture for 30 minutes at 0 °C.

-

Introduce pyrazine (2.0 g, 25 mmol) into the reaction mixture.

-

After 30 minutes, add a solution of iodine (19.0 g, 75 mmol) in THF (75 mL).

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2,5-diiodopyrazine. A yield of approximately 40% can be expected on a 25 mmol scale.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond on the pyrazine ring is particularly amenable to oxidative addition to a palladium(0) center, initiating a catalytic cycle. This makes iodopyrazines excellent substrates for a variety of cross-coupling reactions, which are fundamental for C-C and C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used cross-coupling methods. The reaction of iodopyrazines with arylboronic acids provides a direct route to arylpyrazines.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Iodopyrazine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | 93 |

| 2 | 2-Iodocycloenone | 4-Methoxyphenylboronic acid | Pd/C (5) | Na₂CO₃ | DME/H₂O | 25 | 95 |

| 3 | 2-Chloro-5-iodopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 80 |

| 4 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Microwave | 92 |

Note: Data for closely related iodo-heterocycles are provided as representative examples due to a scarcity of tabulated data specifically for simple iodopyrazines. Conditions are generally transferable.[2][3][4][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Iodopyrazine

This generalized protocol is based on standard conditions for Suzuki-Miyaura reactions involving iodo-heterocycles.[2][3]

Materials:

-

Iodopyrazine derivative (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane/H₂O, DMF, Toluene)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube, add the iodopyrazine derivative, arylboronic acid, palladium catalyst, and base.

-

Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow for a Typical Cross-Coupling Reaction

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for synthesizing alkynylpyrazines.

Quantitative Data for Sonogashira Coupling

| Entry | Halide Substrate | Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI | Et₃N | THF-DMA | 75 | <2 (batch), 60 (flow) |

| 2 | 2-Amino-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | Et₃N | Ionic Liquid | RT | 93 |

| 3 | 5-Chloro-4-iodopyrazole* | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | Good |

Note: Data for closely related iodo-heterocycles are provided as representative examples.[6][7][8]

Experimental Protocol: General Procedure for Sonogashira Coupling of an Iodopyrazine[6]

Materials:

-

Iodopyrazine derivative (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine the iodopyrazine, Pd catalyst, and CuI.

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction until completion by TLC.

-

Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the amine base.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. This reaction is a powerful tool for synthesizing aminopyrazine derivatives, which are prevalent in pharmaceuticals.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Halide Substrate | Amine Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl (3) | NaOtBu | Dioxane | 100 | 94 |

| 2 | 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl (3) | NaOtBu | Dioxane | 100 | 90 |

| 3 | 6-Bromoquinoline* | Morpholine | Pd(OAc)₂ (5) / Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 88 |

Note: Data for analogous aryl halides are provided as representative examples.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Iodopyrazine[11]

Materials:

-

Iodopyrazine derivative (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, tBuDavePhos) (4-10 mol%)

-

Strong base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.

-

Add the iodopyrazine and the amine.

-

Add the degassed solvent.

-

Seal the tube and heat the mixture with stirring (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with an organic solvent and filter through celite.

-

Wash the filtrate with water and brine, then dry and concentrate.

-

Purify the residue by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. While the toxicity of tin reagents is a drawback, the reaction is tolerant of a wide variety of functional groups.

Quantitative Data for Stille Coupling

| Entry | Halide Substrate | Organostannane Partner | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 2-Bromo-4-iodopyridine* | R-SnBu₃ | Pd(PPh₃)₄ (5) | Toluene | 100 | 92 | | 2 | Iodobenzene* | Vinyltributylstannane | PdCl₂(PPh₃)₂ (1) | DMF | 80 | 97 | | 3 | Iodobenzene* | (E)-1-Hexenyltributylstannane | Pd(PPh₃)₄ | THF | 50 | 89 |

Note: Data for analogous aryl halides are provided as representative examples.[10]

Experimental Protocol: General Procedure for Stille Coupling of an Iodopyrazine[12]

Materials:

-

Iodopyrazine derivative (1.0 equiv)

-

Organostannane reagent (e.g., R-SnBu₃) (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, DMF, THF)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the iodopyrazine and the palladium catalyst.

-

Add the degassed solvent via syringe and stir for 5 minutes.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90-110 °C).

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with a suitable solvent, and filter to remove the catalyst.

-

The workup often involves treatment with an aqueous KF solution to precipitate tin byproducts, which can then be filtered off.

-

Extract the aqueous layer with an organic solvent, combine organic layers, dry, and concentrate.

-

Purify the product via column chromatography.

Other Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, exacerbated by the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution. An iodo group can be displaced by strong nucleophiles, particularly when the ring is further activated by other electron-withdrawing groups.

General Principles:

-

Reactivity: The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.

-

Nucleophiles: Strong nucleophiles such as alkoxides (e.g., NaOMe), amides, and thiolates are typically required.

-

Conditions: The reaction often requires elevated temperatures.

Experimental Protocol: General Procedure for SNAr with Sodium Methoxide

Materials:

-

Iodopyrazine derivative (1.0 equiv)

-

Sodium methoxide (NaOMe) (1.5 - 2.0 equiv)

-

Anhydrous solvent (e.g., Methanol, DMF, DMSO)

Procedure:

-

Dissolve the iodopyrazine in the anhydrous solvent in a reaction vessel equipped with a reflux condenser under an inert atmosphere.

-

Add sodium methoxide portion-wise or as a solution in methanol.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the resulting methoxypyrazine by column chromatography or distillation.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting an aryl iodide into a highly reactive organometallic species (e.g., an organolithium or Grignard reagent). This intermediate can then be trapped with various electrophiles to form new C-C or C-heteroatom bonds. The exchange is typically very fast, often occurring at low temperatures.[11][12]

General Principles:

-

Reagents: Typically performed using alkyllithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures.[12]

-

Reactivity Order: The rate of exchange follows the trend I > Br > Cl.[11]

-

Trapping: The resulting pyrazinyl-lithium species is highly basic and nucleophilic and must be reacted in situ with an electrophile (e.g., CO₂, aldehydes, ketones, alkyl halides).

Experimental Protocol: General Procedure for Lithium-Iodine Exchange and Trapping[15]

Materials:

-

Iodopyrazine derivative (1.0 equiv)

-

Alkyllithium reagent (e.g., n-BuLi, 1.1 equiv)

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

Electrophile (e.g., dry ice for carboxylation)

-

Standard glassware for anhydrous, low-temperature reactions

Procedure:

-

Dissolve the iodopyrazine in anhydrous THF or ether in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the alkyllithium reagent dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete exchange.

-

Add the electrophile to the solution. For carboxylation, the entire reaction mixture can be poured over crushed dry ice.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Application in Drug Development: Kinase Inhibitors

The pyrazine scaffold is a key component of many kinase inhibitors used in oncology. The reactivity of the iodopyrazine core is instrumental in the synthesis of these complex molecules. A prominent example is Gilteritinib (Xospata®) , a potent FLT3/AXL inhibitor used to treat acute myeloid leukemia (AML) with FLT3 mutations.[10][13]

The FLT3 signaling pathway is crucial for the normal development of hematopoietic stem cells. In certain types of AML, mutations lead to constitutive activation of FLT3, promoting uncontrolled proliferation and survival of leukemic cells. Gilteritinib competitively binds to the ATP-binding site of the FLT3 receptor, blocking its activation and inhibiting downstream signaling cascades like the STAT5, RAS/MAPK, and PI3K/AKT pathways.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 12. ethz.ch [ethz.ch]

- 13. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]

Chemical stability of "Methyl 3-amino-6-iodopyrazine-2-carboxylate"

An In-depth Technical Guide to the Chemical Stability of Methyl 3-amino-6-iodopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1458-16-8) is a substituted pyrazine derivative. Its molecular structure, featuring an aminopyrazine core, a methyl ester, and an iodine substituent, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The chemical stability of such intermediates is of paramount importance as it can significantly impact the yield and purity of the final active pharmaceutical ingredient (API), as well as influence storage conditions and shelf-life.

This technical guide provides a comprehensive overview of the predicted chemical stability of this compound. In the absence of specific published stability studies for this exact molecule, this guide extrapolates information based on the known reactivity of its functional groups and the general principles of stability testing for heterocyclic compounds. It outlines potential degradation pathways and provides detailed experimental protocols for a comprehensive stability assessment in line with regulatory expectations.

Predicted Stability Profile and Potential Degradation Pathways

The chemical stability of this compound is primarily influenced by its three key functional groups: the methyl ester, the amino group, and the carbon-iodine bond on the pyrazine ring. The pyrazine ring itself is generally aromatic and relatively stable to oxidation and strong acids/alkalis[1].

Hydrolytic Stability

The methyl ester group is the most probable site of hydrolytic degradation. This reaction can be catalyzed by both acid and base, yielding 3-amino-6-iodopyrazine-2-carboxylic acid and methanol. The rate of hydrolysis is expected to be dependent on pH and temperature. Given that related chloropyrazine methyl esters undergo hydrolysis, this pathway is highly likely for the iodo-analog as well[2].

Caption: Predicted hydrolysis of the methyl ester.

Photostability

Aromatic compounds, particularly those containing halogens and amino groups, are often susceptible to photodegradation. Exposure to UV or visible light could potentially lead to the cleavage of the carbon-iodine bond, forming radical intermediates that could lead to a variety of degradation products. The International Council for Harmonisation (ICH) Q1B guidelines recommend specific conditions for photostability testing[3][4][5].

Thermal Stability

Commercial suppliers recommend storing the compound at room temperature or under refrigeration (2-8°C), sealed and in a dry environment[3][6]. This suggests that the compound is relatively stable at ambient temperatures but may be sensitive to heat. Thermal stress testing would be necessary to determine the temperature at which significant degradation occurs. Studies on related iodinated pyrazines suggest that the pyrazine core can be thermally stable[7][8].

Oxidative Stability

The electron-rich aminopyrazine ring may be susceptible to oxidation. The use of oxidizing agents, such as hydrogen peroxide, in forced degradation studies would reveal the compound's vulnerability to oxidative stress.

Recommended Storage and Handling

Based on supplier safety data sheets and the predicted stability profile, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place. For long-term storage, refrigeration at 2-8°C is advisable.

-

Handling: Protect from light, moisture, and heat. Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound proves to be sensitive to oxidation.

Experimental Protocols for Stability Assessment

To definitively determine the chemical stability, a series of forced degradation (stress testing) studies should be conducted. These studies are essential for identifying degradation products and developing a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method[2][6][7][8]. The goal is to achieve 5-20% degradation of the active substance[1].

The following diagram outlines a general workflow for conducting these studies.

Caption: General workflow for forced degradation studies.

Protocol for Hydrolytic Degradation

-

Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acid Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 M HCl. Incubate the solution at 60°C.

-

Base Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 M NaOH. Incubate the solution at 60°C.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

-

Quenching: For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base-stressed sample, neutralize with 0.1 M HCl.

-

Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze using a validated stability-indicating HPLC method[1].

Protocol for Oxidative Degradation

-

Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature, protected from light, for up to 24 hours.

-

Sampling and Analysis: At appropriate time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC[1].

Protocol for Thermal Degradation

-

Procedure: Place a known amount of the solid compound in a petri dish.

-

Exposure: Expose the sample to dry heat at 80°C in a calibrated oven for 48 hours.

-

Analysis: After the exposure period, prepare solutions of both the heat-stressed and a control sample at a known concentration (e.g., 100 µg/mL) and analyze by HPLC[1].

Protocol for Photolytic Degradation

-

Procedure: Expose the solid compound and a solution of the compound to a light source that provides a combined visible and UV output as specified in ICH guideline Q1B[3][4]. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis: After exposure, analyze the light-exposed and dark control samples by HPLC.

Data Presentation

Quantitative results from the stability studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) | Total Impurities (%) | Mass Balance (%) |

|---|---|---|---|---|---|---|

| 0.1 M HCl, 60°C | 0 | 100.0 | ND | ND | ND | 100.0 |

| 8 | 92.5 | 6.8 | ND | 7.5 | 99.3 | |

| 24 | 85.3 | 13.5 | ND | 14.7 | 98.8 | |

| 0.1 M NaOH, 60°C | 0 | 100.0 | ND | ND | ND | 100.0 |

| 4 | 90.1 | 9.2 | ND | 9.9 | 99.3 | |

| 8 | 81.7 | 17.1 | ND | 18.3 | 98.8 | |

| 3% H₂O₂, RT | 0 | 100.0 | ND | ND | ND | 100.0 |

| 24 | 98.2 | 1.1 | 0.5 | 1.8 | 99.3 | |

| Thermal (Solid), 80°C | 48 | 99.5 | 0.3 | ND | 0.5 | 99.8 |

| Photolytic (Solid) | - | 97.8 | ND | 1.9 | 2.2 | 99.7 |

(ND = Not Detected; Data is hypothetical and for illustrative purposes only)

Table 2: Recommended Stability-Indicating HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water, B: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | UV, e.g., 254 nm or determined by UV scan | | Injection Volume | 10 µL |

Conclusion

While specific stability data for this compound is not publicly available, a comprehensive stability profile can be predicted based on its chemical structure. The molecule is likely susceptible to hydrolysis of the methyl ester group under both acidic and basic conditions and may exhibit sensitivity to light. Its thermal and oxidative stability are expected to be moderate. To confirm this predicted profile, a systematic approach using forced degradation studies as outlined in this guide is essential. The provided protocols and data presentation formats offer a robust framework for researchers and drug development professionals to thoroughly evaluate the chemical stability of this important synthetic intermediate. This will ensure the development of robust synthetic processes and appropriate storage and handling procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ijtrd.com [ijtrd.com]

- 8. scispace.com [scispace.com]

Commercially available "Methyl 3-amino-6-iodopyrazine-2-carboxylate" suppliers

An In-depth Technical Guide to Methyl 3-amino-6-iodopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a proposed synthesis protocol, and its potential applications, with a focus on data presentation and experimental methodology.

Introduction

This compound (CAS No: 1458-16-8) is a heterocyclic compound featuring a pyrazine core, a scaffold of significant interest in the development of novel therapeutic agents.[1][2] The presence of amino, iodo, and methyl carboxylate functional groups makes it a versatile intermediate for creating a diverse range of molecules.[2] Structurally related aminopyrazine derivatives have shown promise as inhibitors of key biological targets, such as Fibroblast Growth Factor Receptors (FGFR), and have been investigated for antimicrobial properties.[3][4] This guide serves as a central resource for researchers utilizing this compound in their work.

Commercial Availability

This compound is available from several chemical suppliers. The following table summarizes some of the known vendors. Researchers are advised to contact the suppliers directly for the most current information on purity, quantity, and pricing.

| Supplier Name | Location | Purity/Quantity Information | Reference |

| Sunway Pharm Ltd. | - | 97% purity available in 250mg, 1g, 5g quantities. | [5] |

| Laibo Chem | - | Available in 250mg and 1g packages. | [6][7] |

| Lanzhou Kohn & Shawn Pharmatech Co., Ltd. | China | - | [8] |

| Leap Chem Co., Ltd. | China | - | [8] |

| Matrix Scientific Inc. | USA | - | [8] |

| Achemica | Switzerland | - | [8] |

Physicochemical and Spectroscopic Data

Key properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control.

| Property | Value | Reference |

| CAS Number | 1458-16-8 | [1][5] |

| Molecular Formula | C₆H₆IN₃O₂ | [1][5] |

| Molecular Weight | 279.04 g/mol | [1][5] |

| IUPAC Name | This compound | [1] |

| Melting Point | 200-202 ºC | [8] |

| Density | 2.020±0.06 g/cm³ | [8] |

| Solubility | Sparingly soluble (23 g/L) at 25 ºC (calculated). | [8] |

| Mass Spectrum | A GC-MS spectrum is available on SpectraBase. | [9] |

Proposed Synthesis and Experimental Workflow

Experimental Workflow Diagram

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via electrophilic iodination of Methyl 3-aminopyrazine-2-carboxylate.

Materials:

-

Methyl 3-aminopyrazine-2-carboxylate (1 equivalent)

-

N-Iodosuccinimide (NIS) (1.1 equivalents)

-

Dimethylformamide (DMF) or Acetonitrile (anhydrous)

-

Ethyl Acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-aminopyrazine-2-carboxylate (1 eq.) in anhydrous DMF.

-

To the stirred solution, add N-Iodosuccinimide (1.1 eq.) portion-wise over 15 minutes. The reaction is typically exothermic and may require cooling in an ice bath to maintain room temperature.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Potential Applications in Drug Discovery

Aminopyrazine derivatives are important scaffolds in medicinal chemistry.[2] While specific biological activities for this compound are not extensively documented, its structural similarity to known bioactive molecules suggests its utility as a key intermediate.

-

FGFR Inhibitors: Derivatives of 3-amino-pyrazine-2-carboxamide have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are crucial oncogenic drivers in various cancers.[3] This compound provides a scaffold to synthesize analogs targeting the FGFR signaling pathway.

-

Antimicrobial Agents: The pyrazine core is present in the first-line anti-tubercular agent Pyrazinamide.[4] Various 3-aminopyrazine-2-carboxamide derivatives have been evaluated for antimycobacterial, antibacterial, and antifungal activities.[4]

-

Building Block for Chemical Libraries: The iodo-substituent allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of diverse chemical libraries for high-throughput screening.

Representative Signaling Pathway: FGFR

The diagram below illustrates a simplified representation of the FGFR signaling pathway, a potential target for compounds derived from this compound.

Caption: Simplified FGFR signaling pathway and the inhibitory action of derived compounds.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).

| Hazard Category | Precautionary Statements | Reference |

| General Advice | Show the safety data sheet to a doctor in attendance. | [10] |

| Inhalation | May cause respiratory irritation. Move person into fresh air. | [11] |

| Skin Contact | May cause skin irritation. Wash off with soap and plenty of water. | [10] |

| Eye Contact | Causes serious eye irritation. Rinse thoroughly with plenty of water. | [10] |

| Ingestion | Harmful if swallowed. Call a POISON CENTER/doctor if you feel unwell. | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Note: This is a summary of general hazards. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

References

- 1. This compound | C6H6IN3O2 | CID 11087124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - CAS:1458-16-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 7. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 8. CAS # 1458-16-8, this compound - chemBlink [chemblink.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. capotchem.com [capotchem.com]

- 11. 3-AMINO-6-IODOPYRAZINE-2-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to CAS Number 1458-16-8 and Phenylpiperazine Derivatives

Disclaimer: There is a discrepancy in the initial query. CAS number 1458-16-8 corresponds to Methyl 3-amino-6-iodopyrazine-2-carboxylate . The chemical name 1-(2-fluorophenyl)-4-(4-aminophenyl)piperazine refers to a different molecule for which a specific CAS number has not been readily identified in public databases, suggesting it may be a novel or less common research chemical. This guide will address both compounds to provide a comprehensive resource.

Part 1: this compound (CAS: 1458-16-8)

Core Properties

This compound is a substituted pyrazine derivative, primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1458-16-8 | [3] |

| Molecular Formula | C₆H₆IN₃O₂ | [3] |

| Molecular Weight | 279.04 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | White or almost colorless solid | [4] |

| Purity | Typically ≥99.3% | [4] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this chemical.

Table 2: Handling and Storage Guidelines for CAS 1458-16-8

| Guideline | Recommendation | Source |

| Storage | Store in a dry, dark, and ventilated place. May be light-sensitive. | [4] |

| Personal Protective Equipment (PPE) | Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. | General laboratory safety guidelines |

| Stability | Stable, but may be light sensitive. | [4] |

Synthesis and Applications

This compound is a valuable building block in medicinal chemistry. Its pyrazine core is a feature of various biologically active compounds. Derivatives of aminopyrazine-2-carboxamide have been investigated as potential inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in some cancers.[5] Additionally, related pyrazine carboxamide derivatives have been studied for their antibacterial activities.[6] The iodo- and amino-substituents on the pyrazine ring provide reactive sites for further chemical modifications, allowing for the synthesis of more complex molecules.[1]

Experimental Protocol: General Suzuki Coupling (Illustrative)

While a specific, detailed experimental protocol for a reaction involving CAS 1458-16-8 was not found in the search results, a general procedure for a Suzuki coupling, a common reaction for such intermediates, is provided below for illustrative purposes.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), a boronic acid derivative (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent: Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-